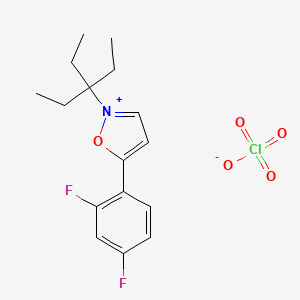![molecular formula C10H10Cl3NO3 B14178255 [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-31-5](/img/structure/B14178255.png)
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound with the molecular formula C10H10Cl3NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry .
Vorbereitungsmethoden
The synthesis of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate typically involves the reaction of 2,2-dichloro-1-(3-chlorophenyl)-1,3-propanediol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Wirkmechanismus
The mechanism of action of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Vergleich Mit ähnlichen Verbindungen
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate can be compared with other similar compounds, such as:
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide used to control pests in agriculture.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamate compounds.
Eigenschaften
CAS-Nummer |
3567-31-5 |
|---|---|
Molekularformel |
C10H10Cl3NO3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-2-6(4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChI-Schlüssel |
DJOUUQNBENQHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(COC(=O)N)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
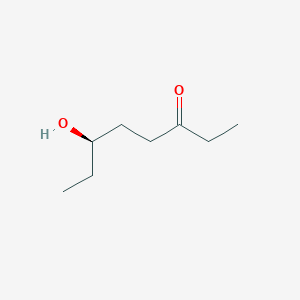
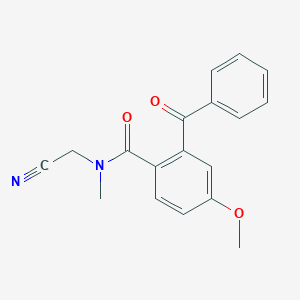


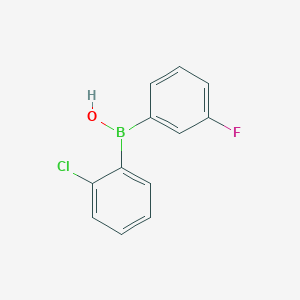
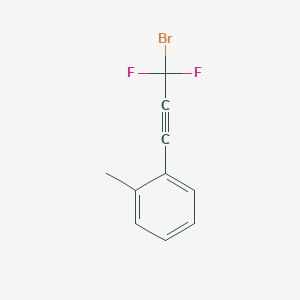
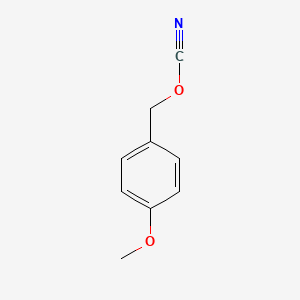
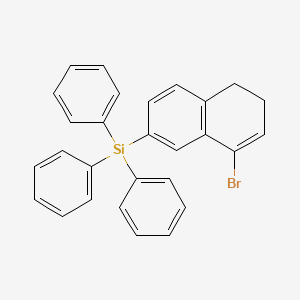
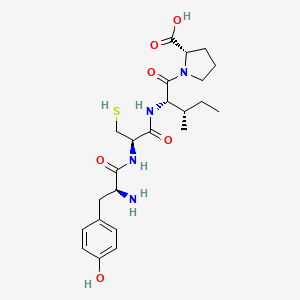
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
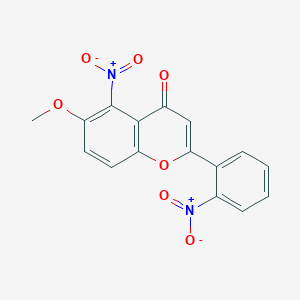
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
